molecular formula C₇H₁₁BrO₂ B1140984 (E)-Ethyl 4-bromo-3-methyl-2-butenoate CAS No. 51371-55-2

(E)-Ethyl 4-bromo-3-methyl-2-butenoate

Cat. No. B1140984
CAS RN: 51371-55-2
M. Wt: 207.07
InChI Key:
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Description

Synthesis Analysis

The synthesis of (E)-Ethyl 4-bromo-3-methyl-2-butenoate typically involves the esterification and bromination of 2-butenoic acid, yielding a product with a purity of 92% and a yield of 70.5% (W. Ning, 2002). Another approach includes the phosphine-catalyzed [4 + 2] annulation reaction, demonstrating the compound's versatility in synthetic chemistry (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Molecular Structure Analysis

The molecular structure of (E)-Ethyl 4-bromo-3-methyl-2-butenoate has been characterized through spectroscopic methods and single-crystal X-ray diffraction techniques. These studies provide detailed insights into the compound's geometry, intermolecular contacts, and the effects of these structural features on its reactivity and stability (Z. Demircioğlu, G. Kaştaş, Ç. A. Kaştaş, René Frank, 2019).

Chemical Reactions and Properties

(E)-Ethyl 4-bromo-3-methyl-2-butenoate undergoes various chemical reactions, including annulation and bromination, highlighting its reactivity and utility as an intermediate for synthesizing more complex molecules. These reactions are facilitated by its unique molecular structure, which allows for regioselective and stereoselective transformations (C. Fen-er, 2005).

Physical Properties Analysis

The physical properties of (E)-Ethyl 4-bromo-3-methyl-2-butenoate, such as melting point, boiling point, and solubility, are crucial for its application in synthetic chemistry. These properties are determined by its molecular structure and are essential for predicting the compound's behavior in various chemical environments.

Chemical Properties Analysis

The chemical properties of (E)-Ethyl 4-bromo-3-methyl-2-butenoate, including its reactivity, stability, and interaction with other molecules, are influenced by its functional groups and molecular geometry. Studies have explored its reactivity patterns, highlighting its potential in synthetic organic chemistry and its role in the formation of complex molecular structures (Long He, 2010).

Scientific Research Applications

  • Intermediate in Medicine Synthesis : Ethyl 4-bromo-2-butenoate, a closely related compound, has been prepared using 2-butenoic acid and used as an intermediate in medicine synthesis. The yield was 70.5%, and the purity was 92% (Ning, 2002).

  • Stereospecific Preparation of Olefins : Ethyl (E)-3-methyl-2-heptenoate, which is structurally similar to the target compound, has been synthesized with high yield and retention of configuration, demonstrating the compound's utility in creating trisubstituted olefins (Kobayashi et al., 1973).

  • Synthesis of 2,4-Dienoic Acid Derivatives : This compound has been used in the synthesis of various vinylic bromides, including 2,4-dienoic acid derivatives. These derivatives were obtained in good yield, highlighting the compound's versatility in chemical synthesis (Kim, 1983).

  • Synthesis of Tetrahydropyridines : It acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).

  • Selective Gamma Substitution : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a similar compound, has been used in reactions leading to selective gamma substitution on an α,β-unsaturated ester (Albaugh-Robertson & Katzenellenbogen, 1982).

properties

IUPAC Name

ethyl (Z)-4-bromo-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPWHZOYUGYXFA-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (Z)-4-bromo-3-methylbut-2-enoate

Citations

For This Compound
2
Citations
CE Wagner, PW Jurutka, PA Marshall… - Current topics in …, 2017 - ingentaconnect.com
Since the isolation and identification of the retinoid X receptor (RXR) as a member of the nuclear receptor (NR) superfamily in 1990, its analysis has ushered in a new understanding of …
Number of citations: 30 www.ingentaconnect.com
AR Valla, DL Cartier, R Labia - Current Organic Synthesis, 2004 - ingentaconnect.com
Natural retinoids, especially retinol, are present in all living organisms and are known as fundamental mediators for many biological processes. Recently, protective effects of …
Number of citations: 16 www.ingentaconnect.com

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